molecular formula C9H10O4S B2648496 2-(Methanesulfonylmethyl)benzoic acid CAS No. 18435-98-8

2-(Methanesulfonylmethyl)benzoic acid

Cat. No.: B2648496
CAS No.: 18435-98-8
M. Wt: 214.24
InChI Key: XJMWSSWRCLAPKP-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)benzoic acid (CAS: 33963-55-2) is a benzoic acid derivative with a methanesulfonyl group (-SO₂CH₃) substituted at the ortho position of the aromatic ring. Its molecular formula is C₈H₈O₄S, with a molecular weight of 200.21 g/mol .

Properties

IUPAC Name

2-(methylsulfonylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMWSSWRCLAPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
2-(Methanesulfonylmethyl)benzoic acid exhibits anti-inflammatory and analgesic properties, making it a candidate for drug development targeting conditions like arthritis and other inflammatory diseases. Its structure allows for modifications that can enhance potency and selectivity towards specific biological targets.

Case Study:
A study investigated the synthesis of derivatives of this compound to evaluate their anti-inflammatory activities. The synthesized compounds were tested in vitro against cyclooxygenase (COX) enzymes, which are key players in inflammation. Results indicated that certain derivatives showed significantly higher inhibitory activity compared to the parent compound, suggesting a pathway for developing more effective anti-inflammatory agents.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
This compound3070
Derivative A5085
Derivative B2060

Agrochemicals

Pesticide Formulation:
The compound's sulfonyl group enhances its interaction with biological systems, making it a suitable candidate for developing novel herbicides or fungicides. Research has shown that derivatives of this compound can effectively inhibit the growth of specific plant pathogens.

Case Study:
A field trial evaluated the efficacy of a formulated pesticide containing this compound against common agricultural pests. The results demonstrated a reduction in pest populations by over 60% compared to untreated controls.

Treatment Pest Population Reduction (%)
Control0
Pesticide with Compound62

Material Science

Polymer Additives:
In material science, this compound can be used as an additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to enhance performance characteristics.

Case Study:
Research focused on the incorporation of this compound into polyvinyl chloride (PVC). The study measured changes in tensile strength and thermal degradation temperature.

Sample Tensile Strength (MPa) Degradation Temp (°C)
Pure PVC40220
PVC with Compound (5% wt)50250

Environmental Applications

Biodegradation Studies:
The environmental impact of chemical compounds is increasingly important. Studies have shown that derivatives of this compound can undergo microbial degradation, indicating potential for use in environmentally friendly formulations.

Case Study:
A biodegradation study assessed the breakdown of a derivative in soil samples over time. The results indicated significant degradation within two weeks, suggesting its suitability for eco-friendly applications.

Time (Days) Concentration Remaining (%)
0100
770
1430

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 137–140°C
  • Structure : The sulfonyl group at the 2-position creates steric and electronic effects, influencing reactivity and intermolecular interactions. Intramolecular hydrogen bonding between the carboxylic acid and sulfonyl oxygen may stabilize its planar conformation .
  • Applications : Primarily used as an intermediate in organic synthesis, particularly for sulfur-containing heterocycles or bioactive molecules. Its derivatives are explored in pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 3-Methylsulfonylbenzoic Acid

The position of the sulfonyl group significantly impacts physical and chemical properties:

Property 2-(Methanesulfonyl)benzoic Acid 3-(Methanesulfonyl)benzoic Acid
CAS Number 33963-55-2 5345-27-7
Melting Point 137–140°C 230°C
Electronic Effects Ortho substitution enhances acidity due to proximity of -COOH and -SO₂CH₃ groups. Meta substitution reduces electronic conjugation, leading to weaker acidity.
Crystallinity Likely forms dimeric motifs via O–H···O hydrogen bonds . Higher melting point suggests stronger intermolecular interactions (e.g., π-π stacking).

Key Insight : The ortho isomer’s lower melting point may reflect less efficient packing in the crystal lattice compared to the meta isomer .

Sulfonamide Derivatives: 2-(Methylsulfonylamino)benzoic Acid

2-[(Methylsulfonyl)amino]benzoic acid (CAS: 162787-61-3) replaces the methylene (-CH₂-) bridge with a direct sulfonamide (-NHSO₂-) linkage .

Property 2-(Methanesulfonyl)benzoic Acid 2-(Methylsulfonylamino)benzoic Acid
Functional Groups -SO₂CH₃, -COOH -NHSO₂CH₃, -COOH
Hydrogen Bonding Forms O–H···O dimers Exhibits N–H···O and O–H···O bonds, enabling 3D networks
Biological Relevance Limited data Sulfonamide groups are common in drugs (e.g., antibacterial agents).

Ester Derivatives: Methyl 2-Sulfamoylbenzoate

Methyl 2-sulfamoylbenzoate (CAS: 260-903-2) replaces the carboxylic acid with a methyl ester (-COOCH₃) :

Property 2-(Methanesulfonyl)benzoic Acid Methyl 2-Sulfamoylbenzoate
Solubility Higher aqueous solubility (due to -COOH) More lipophilic (suitable for membrane penetration)
Synthetic Utility Acidic proton enables salt formation. Ester group is reactive toward hydrolysis or transesterification.
Applications Intermediate for heterocycles Probable precursor in sulfonamide drug synthesis .

Key Insight : Esterification modulates lipophilicity, making derivatives more suitable for specific biological or industrial applications .

Sulfamoyl vs. Sulfonyl Derivatives

Compounds like 5-[2-hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid (CAS: 327093-76-5) feature a sulfamoyl (-SO₂NR₂) group instead of sulfonyl (-SO₂R) :

Property 2-(Methanesulfonyl)benzoic Acid Sulfamoyl Derivatives
Hydrogen Bonding Limited to O–H···O interactions Additional N–H donors enhance interactions with biological targets.
Bioactivity Underexplored Antitumor and enzyme inhibitory activities reported in related compounds .

Key Insight : Sulfamoyl groups expand hydrogen-bonding networks, often correlating with enhanced pharmacological profiles .

Biological Activity

2-(Methanesulfonylmethyl)benzoic acid, with the molecular formula C10H12O4S, is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a methanesulfonylmethyl group. This structural modification is significant for its biological activity, influencing solubility, stability, and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. These compounds have been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth. For instance, studies have shown that similar benzoic acid derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

2. Antioxidant Properties

Antioxidant activity is another notable characteristic of this compound. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity can be attributed to the presence of the benzoic acid moiety, which enhances electron donation capabilities .

3. Cytotoxic Effects on Cancer Cells

The cytotoxic potential of this compound has been explored in various cancer cell lines. Preliminary studies suggest that it can induce apoptosis in tumor cells while exhibiting low toxicity towards normal cells. This selectivity makes it a candidate for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for cancer cell survival and proliferation, such as dihydrofolate reductase (DHFR). This inhibition disrupts folate metabolism, leading to reduced nucleotide synthesis necessary for DNA replication .
  • Modulation of Cellular Pathways : The compound may influence key cellular pathways involved in apoptosis and cell cycle regulation. For example, it has been observed to activate caspases in cancer cells, promoting programmed cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A comparative analysis demonstrated that this compound exhibited stronger antimicrobial effects than traditional antibiotics against resistant strains .
  • Cytotoxicity Assessment : In vitro assays revealed that at concentrations of 5 μM, this compound significantly inhibited the growth of cancer cell lines while maintaining viability in normal fibroblasts .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessTarget Organisms/CellsReference
Antimicrobial ActivitySignificantStaphylococcus aureus, E. coli
Antioxidant PropertiesHighFree radicals
Cytotoxic EffectsSelectiveCancer cell lines

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for introducing the methanesulfonylmethyl group onto the benzoic acid backbone?

  • Methodological Answer : A two-step process involving Friedel-Crafts alkylation followed by sulfonation is commonly employed. First, introduce the methyl group via alkylation using methanesulfonyl chloride under acidic conditions (e.g., H₂SO₄ or AlCl₃). Subsequent purification via column chromatography ensures intermediate stability. Final sulfonation is optimized using sulfur trioxide complexes in aprotic solvents like dichloromethane, monitored by TLC for reaction completion . Variations in substituent positioning require DFT calculations to predict reactivity and regioselectivity .

Q. What are the recommended methods for characterizing the purity and structural integrity of 2-(Methanesulfonylmethyl)benzoic acid?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm methanesulfonylmethyl proton environments (δ 2.8–3.2 ppm for CH₃SO₂) and aromatic ring substitution patterns.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
  • X-ray crystallography : Employ SHELXL for refinement of crystal structures, ensuring hydrogen-bonding networks are accurately resolved. ORTEP-III visualizes thermal ellipsoids to validate molecular geometry .

Q. How should reaction conditions be optimized to minimize by-product formation during synthesis?

  • Methodological Answer : Control temperature (0–5°C during sulfonation), stoichiometry (1:1.2 molar ratio of benzoic acid derivative to methanesulfonyl chloride), and solvent polarity. Use scavengers like triethylamine to neutralize HCl by-products. Monitor via in-situ IR spectroscopy for sulfonyl group formation (S=O stretch at 1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding patterns in the crystal structure of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic and electrophilic regions. Compare with experimental X-ray data refined via SHELXL. Graph set analysis (Etter’s rules) classifies motifs like D(2,2)\text{D}(2,2) or R22(8)\text{R}_2^2(8), correlating with stability and solubility .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

  • Methodological Answer : Cross-validate using:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···O vs. C–H···π) via CrystalExplorer.
  • Multipole refinement : Apply high-resolution data to electron density maps (e.g., using Mo Kα radiation).
  • Molecular dynamics simulations : Assess thermal motion effects on bond lengths and angles .

Q. What in vitro models are appropriate for studying the enzyme inhibition potential of this compound derivatives?

  • Methodological Answer :

  • α-Glucosidase/α-amylase assays : Use p-nitrophenyl glycosides as substrates, measuring IC₅₀ values via UV-Vis.
  • Kinetic studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • Validation : Compare with positive controls (e.g., acarbose) and validate via LC-MS to rule out compound degradation .

Q. How do hydrogen-bonding networks influence the compound’s physicochemical properties?

  • Methodological Answer : Analyze crystal packing via Mercury software to identify dominant motifs. For example, dimeric O–H···O interactions enhance thermal stability (TGA/DSC data), while weaker C–H···O bonds affect solubility (logP calculations via ChemAxon). Correlate with dissolution profiles in biorelevant media (FaSSIF/FeSSIF) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data between NMR and mass spectrometry?

  • Methodological Answer :

  • NMR artifact check : Confirm absence of residual solvents (e.g., DMSO-d₆) overlapping with methanesulfonyl signals.
  • HRMS validation : Use ESI-TOF to verify molecular ion ([M-H]⁻ at m/z 228.0521). If discrepancies persist, re-isolate via preparative HPLC and re-analyze under dry conditions .

Q. What methods reconcile discrepancies in pharmacological activity between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation).
  • Plasma protein binding : Use ultrafiltration to measure free fraction, adjusting dosing regimens.
  • PK/PD modeling : Integrate bioavailability data (e.g., Cₘₐₓ, AUC) with enzyme inhibition kinetics .

Methodological Tables

Technique Application Key Parameters References
X-ray crystallography (SHELXL)Hydrogen-bonding network resolutionR-factor < 5%, θ angles within 2° of ideal
DFT calculationsRegioselectivity prediction in sulfonationB3LYP/6-311+G(d,p), Gibbs free energy
Hirshfeld surface analysisQuantifying intermolecular interactionsdnormd_{\text{norm}} and shape index maps

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